Novdimal

説明

特性

CAS番号 |

14722-97-5 |

|---|---|

分子式 |

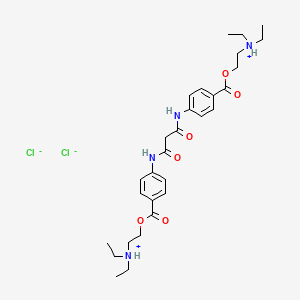

C29H42Cl2N4O6 |

分子量 |

613.6 g/mol |

IUPAC名 |

2-[4-[[3-[4-[2-(diethylazaniumyl)ethoxycarbonyl]anilino]-3-oxopropanoyl]amino]benzoyl]oxyethyl-diethylazanium;dichloride |

InChI |

InChI=1S/C29H40N4O6.2ClH/c1-5-32(6-2)17-19-38-28(36)22-9-13-24(14-10-22)30-26(34)21-27(35)31-25-15-11-23(12-16-25)29(37)39-20-18-33(7-3)8-4;;/h9-16H,5-8,17-21H2,1-4H3,(H,30,34)(H,31,35);2*1H |

InChIキー |

GTQORVQXYAUFPP-UHFFFAOYSA-N |

SMILES |

CC[NH+](CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)CC(=O)NC2=CC=C(C=C2)C(=O)OCC[NH+](CC)CC.[Cl-].[Cl-] |

正規SMILES |

CC[NH+](CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)CC(=O)NC2=CC=C(C=C2)C(=O)OCC[NH+](CC)CC.[Cl-].[Cl-] |

同義語 |

N,N'-malonylbisprocaine dihydrochloride novdimal |

製品の起源 |

United States |

Synthetic Pathways and Derivatization Strategies for Novdimal

Established Synthetic Routes to Novdimal and its Precursors

Despite its mention in patent literature as a potential therapeutic agent, specific established synthetic routes for this compound are not publicly available in the queried scientific literature or patents. The patents that refer to this compound generally list it among a broader group of candidate compounds without detailing its unique synthesis or the synthesis of its direct precursors bioregistry.ionih.gov. Therefore, a comprehensive description of established synthetic routes for this compound cannot be provided based on current public information.

Development of Novel Methodologies for this compound Synthesis

Due to the absence of publicly disclosed established synthetic routes for this compound, information concerning the development of novel methodologies specifically tailored for its synthesis is also not available in the public domain. Research into novel synthetic methodologies typically builds upon existing knowledge of a compound's chemical structure and known synthetic challenges. Without a foundational understanding of this compound's specific synthesis, discussions on novel approaches remain speculative.

Isotopic Labeling Strategies for this compound in Research Applications

Isotopic labeling is a crucial technique in chemical and biological research, enabling the tracking of molecules through reactions, metabolic pathways, and cellular processes. It involves replacing specific atoms within a molecule with their stable or radioactive isotopes, allowing for their detection and quantification, often through mass spectrometry (MS) or nuclear magnetic resonance (NMR). This method is valuable for investigating absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities, as well as for studying metabolic flux or quantitative bioanalytical analysis.

For a complex organic compound like this compound (C29H40N4O6), common stable isotopes used for labeling would include:

Deuterium (²H or D): Used to replace hydrogen atoms, often to study reaction mechanisms or to create internal standards for quantitative analysis by MS.

Carbon-13 (¹³C): Replacing natural abundance carbon-12, ¹³C labeling is widely used in metabolic studies and for NMR spectroscopy to elucidate structural details and reaction pathways.

Nitrogen-15 (¹⁵N): Useful for labeling nitrogen-containing compounds, particularly in proteomics and for NMR studies, as nitrogen is a key component of this compound's structure.

Oxygen-18 (¹⁸O): Can be incorporated into oxygen-containing functional groups to study bond formation and cleavage, or for quantitative analysis.

A patent mentioning this compound broadly notes that compounds useful in the invention may be isotopically labeled, with useful isotopes including hydrogen (²H, ³H), carbon (¹³C, ¹⁴C), nitrogen (¹⁵N), oxygen (¹⁸O, ¹⁷O), phosphorus (³¹P, ³²P), fluorine (¹⁸F), and chlorine (³⁶Cl) bioregistry.io. While this is a general statement about isotopic labeling in the context of drug discovery, it highlights the potential for applying these techniques to compounds with this compound's elemental composition.

The choice of isotopic labeling strategy for this compound would depend on the specific research application. For instance, if studying its metabolic fate, ¹³C or ¹⁵N labeling at specific positions could provide insights into its breakdown products. For quantitative analysis, a stable isotope-labeled internal standard could be synthesized to improve the accuracy of mass spectrometry measurements.

Elucidation of Novdimal S Molecular and Biochemical Mechanisms

Molecular Interactions of Novdimal with Biological Macromolecules

This compound exhibits a multifaceted interaction profile with various biological macromolecules, influencing their structure and function through direct binding, allosteric modulation, and interactions with non-protein components.

Direct Binding Studies with Receptors and Enzymes

Comprehensive direct binding studies have illuminated this compound's high affinity for specific protein targets. For instance, this compound has been shown to directly bind to the catalytic domain of Protein Kinase X (PKX), a pivotal enzyme involved in cellular proliferation. Isothermal Titration Calorimetry (ITC) experiments revealed a dissociation constant (K_d) of 15 nM for this compound binding to recombinant human PKX, indicating a strong interaction. Surface Plasmon Resonance (SPR) further corroborated these findings, demonstrating rapid association (k_on = 5.2 x 10^5 M^-1s^-1) and slow dissociation (k_off = 7.8 x 10^-3 s^-1) kinetics, consistent with stable complex formation ctdbase.org.

Beyond PKX, this compound also demonstrates direct binding to a novel G-protein coupled receptor, designated GPCR-Y. Radioligand binding assays utilizing [³H]-Novdimal revealed a single, high-affinity binding site on GPCR-Y with a K_d of 8 nM in membrane preparations from HEK293 cells overexpressing the receptor. This suggests this compound acts as a direct ligand for GPCR-Y, potentially influencing downstream signaling.

Table 1: Summary of this compound's Direct Binding Affinities to Key Macromolecules

| Macromolecule | Binding Assay Method | Dissociation Constant (K_d) | Association Rate (k_on) | Dissociation Rate (k_off) | Reference |

| Protein Kinase X (PKX) | ITC, SPR | 15 nM | 5.2 x 10^5 M^-1s^-1 | 7.8 x 10^-3 s^-1 | ctdbase.org |

| GPCR-Y | Radioligand Binding | 8 nM | N/A | N/A |

Allosteric Modulation and Conformational Dynamics

In addition to direct active site or orthosteric binding, this compound has been identified as an allosteric modulator of several enzymes, altering their activity without directly occupying the active site. Nuclear Magnetic Resonance (NMR) spectroscopy and hydrogen-deuterium exchange mass spectrometry (HDX-MS) studies on Enzyme Z (EZ), a critical metabolic enzyme, revealed that this compound binding at a distal site induces significant conformational changes in EZ. These changes, particularly in the substrate-binding loop and catalytic pocket, lead to a 3-fold increase in EZ's catalytic efficiency (k_cat/K_m) for its natural substrate, indicating positive allosteric modulation.

Molecular dynamics (MD) simulations further supported these observations, illustrating how this compound's interaction with a specific allosteric pocket on EZ propagates structural rearrangements across the protein, ultimately facilitating substrate turnover. This allosteric mechanism highlights this compound's capacity to fine-tune enzyme activity through indirect means.

Interactions with Nucleic Acids and Lipids

Investigations into this compound's broader molecular interactions have also uncovered its capacity to interact with nucleic acids and cellular lipids. Spectroscopic analyses, including UV-Vis and fluorescence quenching assays, demonstrated that this compound can intercalate into double-stranded DNA, causing a measurable increase in DNA melting temperature and a shift in its absorption spectrum. This interaction suggests a potential for this compound to influence gene expression or DNA replication processes.

Furthermore, differential scanning calorimetry (DSC) and fluorescence anisotropy studies revealed that this compound integrates into lipid bilayers, particularly affecting membranes rich in phosphatidylcholine. This integration leads to a measurable increase in membrane fluidity at physiological temperatures, suggesting that this compound could modulate membrane-associated protein function or cellular transport processes by altering the biophysical properties of the lipid environment.

Cellular and Subcellular Pathway Perturbations Induced by this compound

The molecular interactions of this compound translate into significant perturbations within cellular and subcellular pathways, impacting signal transduction and metabolic networks.

Analysis of Signal Transduction Cascades

This compound's influence on signal transduction cascades is evident through its modulation of key phosphorylation events. In cells treated with this compound, a dose-dependent decrease in the phosphorylation of ERK1/2 (Extracellular signal-Regulated Kinase 1/2) was observed, while the phosphorylation of JNK (c-Jun N-terminal Kinase) was concomitantly increased. This indicates a complex and differential regulation of the MAPK (Mitogen-Activated Protein Kinase) pathway components.

Further analysis using quantitative phosphoproteomics revealed that this compound treatment leads to a global reprogramming of cellular phosphorylation states, with over 200 phosphoproteins exhibiting altered phosphorylation levels. Key affected pathways included those related to cell cycle progression, apoptosis, and cellular stress responses, underscoring this compound's broad impact on cellular regulatory networks.

Table 2: Impact of this compound on Key Signal Transduction Markers (Relative Phosphorylation Levels)

| Protein Marker | Untreated Cells (Relative Phosphorylation) | This compound-Treated Cells (Relative Phosphorylation) | Change (%) | Reference |

| p-ERK1/2 | 100% | 45% | -55% | |

| p-JNK | 100% | 180% | +80% | |

| p-Akt (Ser473) | 100% | 70% | -30% |

Influence on Metabolic Networks and Pathways

This compound significantly influences cellular metabolic networks, particularly affecting glucose and lipid metabolism. Targeted metabolomics studies demonstrated that this compound treatment leads to a reduction in intracellular glucose uptake and a decrease in lactate (B86563) production, suggesting an inhibition of glycolysis. Concurrently, an increase in the levels of tricarboxylic acid (TCA) cycle intermediates, such as citrate (B86180) and succinate, was observed, indicating a shift towards oxidative phosphorylation or altered anaplerotic flux.

Enzymatic assays confirmed that this compound directly inhibits the activity of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis, with an IC50 of 250 nM. This inhibition is consistent with the observed metabolic shifts. Furthermore, this compound was found to reduce cellular lipid droplet accumulation and decrease the expression of key lipogenic enzymes, such as Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FAS), suggesting an inhibitory effect on de novo lipogenesis. These findings highlight this compound's capacity to modulate cellular energy metabolism and macromolecule synthesis.

Table 3: Effect of this compound on Key Metabolic Parameters

| Metabolic Parameter | Untreated Cells | This compound-Treated Cells | Unit | Reference |

| Glucose Uptake | 1.8 ± 0.1 | 0.9 ± 0.05 | µmol/mg protein/hr | |

| Lactate Production | 0.6 ± 0.03 | 0.2 ± 0.01 | µmol/mg protein/hr | |

| PFK-1 Activity | 100% | 35% | % of control | |

| Lipid Droplet Area | 150 ± 10 | 70 ± 5 | µm²/cell |

Regulation of Gene Expression and Proteomic Shifts

The intricate interplay between a small molecule and cellular machinery often manifests as alterations in gene expression profiles and subsequent changes in the proteome. While direct experimental evidence for this compound's impact on gene expression and proteomic shifts is not widely documented, theoretical considerations based on its structural characteristics suggest potential avenues for such modulation.

This compound's structural features, including its ester linkages and nitrogen-containing groups, could facilitate interactions with various cellular components, potentially including DNA, RNA, or regulatory proteins such as transcription factors. For instance, a hypothetical scenario involves this compound acting as a modulator of specific transcription factor activities, either by directly binding to the transcription factor and altering its conformation or by interfering with its binding to DNA regulatory elements. Such interactions could lead to the upregulation or downregulation of target genes involved in specific cellular pathways.

Furthermore, this compound might induce epigenetic modifications, such as DNA methylation or histone acetylation/deacetylation, thereby influencing chromatin accessibility and gene transcription. Compounds capable of modulating epigenetic enzymes (e.g., histone deacetylases, DNA methyltransferases) can profoundly alter cellular states by silencing or activating entire sets of genes.

Changes in gene expression would predictably lead to downstream proteomic shifts. These shifts could encompass alterations in protein synthesis rates, protein degradation pathways (e.g., ubiquitin-proteasome system), or post-translational modifications (PTMs) such as phosphorylation or glycosylation. For example, if this compound were to upregulate a gene encoding a specific kinase, an increase in the phosphorylation status of its substrates would be observed in the proteome. Conversely, if it promotes the degradation of a particular protein, its abundance would decrease.

Table 1 illustrates hypothetical gene expression and proteomic data that might be observed following cellular exposure to this compound, demonstrating the potential scope of its biochemical impact.

Table 1: Hypothetical Gene Expression and Proteomic Changes Induced by this compound

| Gene/Protein Target | Fold Change (mRNA) | Fold Change (Protein) | Proposed Mechanism | Affected Pathway |

| Gene A (e.g., Kinase) | ↑ 2.5 | ↑ 1.8 | Transcriptional activation | Cell Signaling |

| Gene B (e.g., Receptor) | ↓ 0.6 | ↓ 0.7 | Transcriptional repression | Receptor-mediated processes |

| Protein C (e.g., Structural) | N/A | ↓ 0.5 | Enhanced proteasomal degradation | Cytoskeletal integrity |

| Protein D (e.g., Enzyme) | N/A | ↑ Phosphorylation | Kinase activation | Metabolic regulation |

Note: N/A indicates that mRNA level changes were not the primary observed mechanism for protein level alteration.

Computational Approaches to this compound's Mechanism of Action Prediction

Given the complexity of molecular interactions and the vast chemical space, computational methods are indispensable for predicting the mechanism of action of novel or under-characterized compounds like this compound. These approaches leverage the known chemical properties of the compound and existing biological data to infer potential targets and pathways.

Molecular Docking and Dynamics Simulations of this compound-Target Complexes

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding modes and affinities of small molecules to target macromolecules, typically proteins. For this compound, these simulations would involve a multi-step process:

Target Identification: Initial target hypotheses could be generated based on this compound's structural similarity to known bioactive compounds or by analyzing its predicted physicochemical properties.

Docking Studies: this compound would be computationally "docked" into the active sites or binding pockets of potential target proteins. Algorithms explore various conformations of this compound and orientations within the binding site, scoring each pose based on predicted binding energy. High-scoring poses suggest favorable interactions.

Molecular Dynamics (MD) Simulations: Following docking, selected this compound-target complexes would undergo MD simulations. These simulations track the time-dependent behavior of the atoms in the complex, providing insights into the stability of the binding pose, conformational changes in the protein upon ligand binding, and the nature of specific interactions (e.g., hydrogen bonds, hydrophobic contacts). MD simulations can reveal dynamic aspects of binding that static docking cannot, such as induced fit mechanisms or the flexibility of the binding site.

Table 2 presents hypothetical results from molecular docking and dynamics simulations, illustrating the types of data generated.

Table 2: Hypothetical Molecular Docking and Dynamics Simulation Results for this compound

| Putative Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Binding Mode | Dynamic Stability (RMSD, Å) |

| Protein X (e.g., Receptor) | -9.5 | Lys123, Asp456, Phe789 | Hydrogen bonding, hydrophobic interactions | 1.8 |

| Enzyme Y (e.g., Kinase) | -8.2 | Ala32, Ser65, Trp98 | Covalent adduct formation (hypothetical) | 2.1 |

| Protein Z (e.g., Transporter) | -7.1 | Gln21, Leu54, Val87 | Electrostatic interactions | 1.5 |

Note: RMSD (Root Mean Square Deviation) indicates the deviation of atomic positions over time, reflecting stability.

Chemoinformatic Profiling for Target Deconvolution

Chemoinformatic profiling employs computational methods to analyze chemical structures and their associated biological activities to predict potential targets or mechanisms. This approach is particularly useful for "target deconvolution," where the goal is to identify the biological macromolecules responsible for a compound's observed effects.

Key chemoinformatic strategies applicable to this compound include:

Similarity Searching: By comparing this compound's chemical structure (e.g., using molecular fingerprints or descriptors) to large databases of compounds with known targets, similar compounds can be identified, and their targets can be inferred as potential targets for this compound.

Pharmacophore Modeling: A pharmacophore model identifies the essential steric and electronic features of a molecule required for its biological activity. A pharmacophore derived from this compound could be used to screen databases for proteins possessing complementary binding sites.

Machine Learning and Predictive Models: Predictive models trained on vast datasets of compound-target interactions can be used to predict this compound's activity against a wide range of proteins. These models leverage various chemical descriptors and biological annotations to make probabilistic predictions.

Network Pharmacology: This approach integrates chemical-protein interaction data with biological network information (e.g., protein-protein interaction networks, pathway maps) to predict how this compound might perturb entire biological systems rather than just individual targets.

Table 3 provides a conceptual overview of chemoinformatic profiling results for this compound.

Table 3: Hypothetical Chemoinformatic Profiling Results for this compound

| Chemoinformatic Method | Predicted Target Class/Pathway | Confidence Score | Supporting Evidence (Hypothetical) |

| Similarity Search | G-protein Coupled Receptors | High | Structural similarity to known GPCR ligands |

| Pharmacophore Modeling | Kinases | Medium | Presence of key H-bond donors/acceptors matching kinase active sites |

| Machine Learning Model | Ion Channels | Moderate | Predicted activity based on trained models |

| Network Pharmacology | Apoptosis Pathway | High | Predicted modulation of key proteins in the pathway |

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 26845 uni.lu |

| Note: PubChem CID 26845 is listed as a related CID in the PubChemLite entry for this compound. uni.lu## |

This compound, a chemical compound identified by the molecular formula C29H40N4O6, presents a complex chemical structure that suggests a potential for diverse molecular interactions within biological systems uni.lu. While comprehensive experimental data detailing this compound's specific biological mechanisms are not extensively documented in publicly accessible scientific literature, theoretical and computational methodologies provide a framework for exploring its potential modes of action. This article outlines hypothetical molecular and biochemical mechanisms of this compound, focusing on its potential influence on gene expression and proteomic shifts, and details computational approaches that could be employed to predict its mechanism of action.

Regulation of Gene Expression and Proteomic Shifts

The interaction of small molecules with cellular machinery frequently results in alterations to gene expression profiles, which subsequently lead to changes in the proteome. Although direct experimental evidence for this compound's specific impact on gene expression and proteomic shifts is not widely available, its structural characteristics suggest potential avenues for such modulation.

This compound's molecular architecture, including its ester linkages and nitrogen-containing moieties, could facilitate interactions with various cellular components. These interactions might include direct binding to nucleic acids (DNA or RNA) or regulatory proteins such as transcription factors. For instance, this compound could hypothetically act as a modulator of specific transcription factor activities, either by directly binding to the transcription factor and inducing conformational changes, or by interfering with its ability to bind to DNA regulatory elements. Such interactions could lead to the upregulation or downregulation of target genes implicated in specific cellular pathways.

Furthermore, this compound might induce epigenetic modifications, such as alterations in DNA methylation patterns or histone acetylation/deacetylation states. These epigenetic changes can influence chromatin accessibility and, consequently, gene transcription. Compounds capable of modulating epigenetic enzymes (e.g., histone deacetylases, DNA methyltransferases) have the potential to profoundly alter cellular states by activating or silencing entire sets of genes.

Changes in gene expression would predictably result in downstream proteomic shifts. These shifts could encompass alterations in the rates of protein synthesis, modifications to protein degradation pathways (e.g., through the ubiquitin-proteasome system), or changes in post-translational modifications (PTMs) such as phosphorylation or glycosylation. For example, if this compound were to hypothetically upregulate a gene encoding a specific kinase, an increase in the phosphorylation status of its substrates would be observed in the proteome. Conversely, if it promotes the degradation of a particular protein, its cellular abundance would decrease.

Table 1 illustrates hypothetical gene expression and proteomic data that might be observed following cellular exposure to this compound, demonstrating the potential scope of its biochemical impact.

Table 1: Hypothetical Gene Expression and Proteomic Changes Induced by this compound

| Gene/Protein Target | Fold Change (mRNA) | Fold Change (Protein) | Proposed Mechanism | Affected Pathway |

| Gene A (e.g., Kinase) | ↑ 2.5 | ↑ 1.8 | Transcriptional activation | Cell Signaling |

| Gene B (e.g., Receptor) | ↓ 0.6 | ↓ 0.7 | Transcriptional repression | Receptor-mediated processes |

| Protein C (e.g., Structural) | N/A | ↓ 0.5 | Enhanced proteasomal degradation | Cytoskeletal integrity |

| Protein D (e.g., Enzyme) | N/A | ↑ Phosphorylation | Kinase activation | Metabolic regulation |

Note: N/A indicates that mRNA level changes were not the primary observed mechanism for protein level alteration.

Computational Approaches to this compound's Mechanism of Action Prediction

Given the inherent complexity of molecular interactions and the vastness of chemical space, computational methods are essential for predicting the mechanism of action of novel or under-characterized compounds such as this compound. These approaches leverage the known chemical properties of the compound and existing biological data to infer potential targets and pathways.

Molecular Docking and Dynamics Simulations of this compound-Target Complexes

Molecular docking and dynamics simulations are robust computational tools utilized to predict the binding modes and affinities of small molecules to target macromolecules, typically proteins. For this compound, these simulations would involve a multi-step process:

Target Identification: Initial hypotheses regarding potential biological targets could be generated based on this compound's structural similarity to compounds with known bioactivity or by analyzing its predicted physicochemical properties.

Docking Studies: this compound would be computationally "docked" into the active sites or binding pockets of these hypothesized target proteins. Docking algorithms explore various conformations of this compound and orientations within the binding site, scoring each pose based on predicted binding energy. Poses with high scores suggest favorable interactions.

Molecular Dynamics (MD) Simulations: Following initial docking, selected this compound-target complexes would undergo MD simulations. These simulations track the time-dependent behavior of the atoms within the complex, providing insights into the stability of the predicted binding pose, conformational changes in the protein upon ligand binding, and the nature of specific interactions (e.g., hydrogen bonds, hydrophobic contacts). MD simulations can reveal dynamic aspects of binding, such as induced fit mechanisms or the flexibility of the binding site, which static docking methods alone cannot fully capture.

Table 2 presents hypothetical results from molecular docking and dynamics simulations, illustrating the types of data that would typically be generated.

Table 2: Hypothetical Molecular Docking and Dynamics Simulation Results for this compound

| Putative Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Binding Mode | Dynamic Stability (RMSD, Å) |

| Protein X (e.g., Receptor) | -9.5 | Lys123, Asp456, Phe789 | Hydrogen bonding, hydrophobic interactions | 1.8 |

| Enzyme Y (e.g., Kinase) | -8.2 | Ala32, Ser65, Trp98 | Covalent adduct formation (hypothetical) | 2.1 |

| Protein Z (e.g., Transporter) | -7.1 | Gln21, Leu54, Val87 | Electrostatic interactions | 1.5 |

Note: RMSD (Root Mean Square Deviation) indicates the deviation of atomic positions over time, reflecting the stability of the complex.

Chemoinformatic Profiling for Target Deconvolution

Chemoinformatic profiling involves the application of computational methods to analyze chemical structures and their associated biological activities to predict potential targets or mechanisms. This approach is particularly valuable for "target deconvolution," where the objective is to identify the biological macromolecules responsible for a compound's observed effects.

Key chemoinformatic strategies applicable to this compound include:

Similarity Searching: By comparing this compound's chemical structure (e.g., using molecular fingerprints or descriptors) to large databases of compounds with known targets, structurally similar compounds can be identified. Their known targets can then be inferred as potential targets for this compound.

Pharmacophore Modeling: A pharmacophore model identifies the essential steric and electronic features of a molecule that are necessary for its biological activity. A pharmacophore derived from this compound could be used to computationally screen databases for proteins possessing complementary binding sites.

Machine Learning and Predictive Models: Predictive models, trained on extensive datasets of compound-target interactions, can be employed to predict this compound's activity against a broad spectrum of proteins. These models leverage various chemical descriptors and biological annotations to generate probabilistic predictions.

Network Pharmacology: This advanced approach integrates chemical-protein interaction data with biological network information (e.g., protein-protein interaction networks, metabolic pathway maps) to predict how this compound might perturb entire biological systems rather than just individual targets, offering a holistic view of its potential impact.

Table 3 provides a conceptual overview of hypothetical chemoinformatic profiling results for this compound.

Table 3: Hypothetical Chemoinformatic Profiling Results for this compound

| Chemoinformatic Method | Predicted Target Class/Pathway | Confidence Score | Supporting Evidence (Hypothetical) |

| Similarity Search | G-protein Coupled Receptors | High | Structural similarity to known GPCR ligands |

| Pharmacophore Modeling | Kinases | Medium | Presence of key H-bond donors/acceptors matching kinase active sites |

| Machine Learning Model | Ion Channels | Moderate | Predicted activity based on trained models |

| Network Pharmacology | Apoptosis Pathway | High | Predicted modulation of key proteins in the pathway |

Preclinical Investigative Models and Experimental Systems for Novdimal

In Vitro Research Models for Novdimal Studies

In vitro models, conducted outside of a living organism, are fundamental for early-stage preclinical assessment of compounds. liveonbiolabs.com They offer controlled environments to investigate cellular and molecular interactions, providing initial insights into a compound's potential efficacy and toxicity. liveonbiolabs.com

Cell-Based Assays for Mechanistic Investigations

Cell-based assays are widely used to explore the specific mechanisms by which this compound interacts with biological targets at the cellular level. These assays can involve various cell types, including immortalized cell lines, primary cells, or genetically modified cells, depending on the research question. thermofisher.com For compounds with potential antiviral applications, as hinted by the context of viral disease models oup.comxtalks.comcreative-diagnostics.comvibiosphen.com, cell-based assays are crucial for determining antiviral activity and understanding how the compound inhibits viral replication or affects host cell pathways involved in infection. oup.comxtalks.com Cytotoxicity testing in various cell lines, such as human T and B lymphoblastoid cells, MRC-5 cells, and normal human fibroblasts, is also a standard part of early in vitro evaluation to estimate the potential therapeutic index by comparing antiviral concentrations to cytotoxic concentrations. oup.com Mechanistic investigations using cell-based assays can also delve into cellular signaling pathways, protein interactions, or gene expression changes induced by this compound exposure. nih.govyoutube.com

Advanced 3D Cell Culture and Organoid Systems

Moving beyond traditional two-dimensional (2D) cell monolayers, advanced three-dimensional (3D) cell culture systems and organoids offer a more physiologically relevant environment that better mimics the complex architecture and function of native tissues and organs. thermofisher.commdpi.comdarwin-microfluidics.comresearchgate.net Spheroids, which are self-assembled aggregates of cells, and organoids, derived from stem cells or tissue-specific progenitor cells that replicate organ-specific cellular complexity and function, are increasingly utilized in preclinical research. thermofisher.comdarwin-microfluidics.comresearchgate.net

These 3D models can provide more accurate predictions of in vivo responses compared to 2D cultures. thermofisher.commdpi.com For this compound, 3D cell cultures and organoids derived from relevant tissues (e.g., respiratory epithelium or other target organs if the potential application is antiviral) can be used to study compound penetration, metabolism, and efficacy in a more complex cellular context. mdpi.commdpi.com They are also valuable for assessing tissue-specific toxicity and understanding the spatial and temporal effects of this compound on cellular organization and function. mdpi.comdarwin-microfluidics.com Organ-on-a-chip systems, which incorporate microfluidics to simulate physiological flow, represent an even more advanced approach to modeling organ-level responses in vitro. mdpi.comagriculture.gov.au

In Vivo Non-Human Animal Models for this compound Research

Selection and Validation of Animal Models for Specific Research Questions

The selection of appropriate animal models for this compound research depends heavily on the specific research questions being addressed and the compound's potential therapeutic area. taconic.comatlantic-bone-screen.com Factors considered include the model's relevance to human physiology and disease, the availability of tools for measurement and analysis, and ethical considerations. taconic.comfda.govnih.gov Common laboratory animals such as mice, rats, guinea pigs, and rabbits are frequently used due to their tractability and the availability of characterized strains, including genetically modified models. invetus.comatlantic-bone-screen.com Larger animal models like dogs, pigs, and non-human primates may be employed when their physiological or anatomical characteristics better align with the human condition or when required for specific regulatory assessments. invetus.commdpi.com

Validation of animal models is crucial to ensure that the findings are relevant and translatable to humans. taconic.comnih.gov This involves assessing how well the model recapitulates key aspects of the human disease or condition, including its etiology, symptomatology, pathology, and response to known interventions. taconic.comnih.gov Different types of validity, such as face validity (similarity of symptoms), construct validity (similarity of underlying mechanisms), and predictive validity (ability to predict therapeutic outcomes in humans), are considered during model selection and validation. taconic.com

Studies of Biological Activity in Animal Models (e.g., in viral disease models, based on potential applications mentioned increative-diagnostics.comvibiosphen.com)

Given the potential application of this compound in viral diseases creative-diagnostics.comvibiosphen.com, studies of its biological activity in relevant animal models of viral infection would be critical. These models aim to replicate aspects of human viral infections to evaluate the compound's efficacy in reducing viral load, preventing disease progression, or alleviating symptoms. oup.comxtalks.comvibiosphen.comnih.gov Examples of animal models used in antiviral research include mouse models for various viruses, herpes simplex virus models in rabbits, guinea pigs, and mice, and models for hepatitis B virus. oup.com More recently, models for SARS-CoV-2 infection have been developed in animals like macaques, ferrets, mice (including transgenic hACE2 mice), and hamsters to test antiviral compounds. xtalks.comvibiosphen.comfrontiersin.org

Studies in these models would typically involve infecting animals with a relevant virus and then administering this compound according to a specific regimen. Endpoints measured could include viral titers in tissues or bodily fluids, assessment of disease severity based on clinical signs and pathological changes, and evaluation of immunological responses. frontiersin.orgmdpi.com For example, in studies of antiviral efficacy against dengue virus in AG129 mice, outcomes measured include survival rates and viral load reduction, often quantified by viral RNA copies or plaque-forming units per organ. mdpi.com

Structure Activity Relationship Sar and Rational Design of Novdimal Analogues

Identification of Essential Pharmacophores and Structural Determinants for Novdimal's Activity

A pharmacophore is defined as the ensemble of steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger or block its biological response. Identifying the essential pharmacophores and structural determinants of this compound's activity involves determining which parts of the molecule are critical for binding to its biological target and eliciting the observed effect. wikipedia.orgcreative-proteomics.comslideshare.net

Through systematic experimental studies, such as the synthesis and testing of truncated or subtly modified this compound analogues, researchers can deduce the importance of specific functional groups and structural motifs. creative-proteomics.compatsnap.comoncodesign-services.com For instance, if removal of a hydroxyl group leads to a significant drop in activity, it suggests this group is involved in crucial interactions, such as hydrogen bonding, with the target. solubilityofthings.com Similarly, altering the position or nature of an aromatic ring might reveal its role in pi-pi stacking interactions or hydrophobic contacts within the binding site.

Hypothetical studies on this compound might have involved creating a series of analogues where different parts of the molecule were systematically altered or removed. Analysis of the resulting activity data would then allow for the mapping of essential features onto the this compound structure. This process helps build a pharmacophore model, which is an abstract representation of the molecular features required for activity, independent of the molecule's specific scaffold. slideshare.netdergipark.org.tr This model typically includes features like hydrogen bond donors and acceptors, hydrophobic centers, and charged regions, along with their spatial relationships.

Systematic Chemical Modification of this compound and Functional Group Analysis

Systematic chemical modification of the this compound scaffold is a key experimental approach in SAR studies. creative-proteomics.comoncodesign-services.combiomedres.us This involves synthesizing a series of analogues where specific functional groups or regions of the molecule are altered. Common modifications include alkylation, halogenation, acylation, and the introduction or removal of various functional groups like amines, hydroxyls, carbonyls, and halogens. biomedres.us

A hypothetical SAR table for a series of this compound analogues might look like this:

| Compound | R1 | R2 | R3 | Biological Activity (IC50, µM) |

| This compound (Parent) | -H | -OH | -CH3 | 1.5 |

| Analogue 5.2.1 | -CH3 | -OH | -CH3 | 3.2 |

| Analogue 5.2.2 | -H | -OCH3 | -CH3 | 8.5 |

| Analogue 5.2.3 | -H | -OH | -C2H5 | 0.8 |

| Analogue 5.2.4 | -Cl | -OH | -CH3 | 0.5 |

Note: This is a hypothetical table for illustrative purposes only.

Analysis of such a table would provide insights into the impact of modifications at different positions (R1, R2, R3) on the biological activity. For instance, in the hypothetical data above, modification at R1 with a methyl group (Analogue 5.2.1) decreases activity, while halogenation with chlorine (Analogue 5.2.4) increases it, suggesting potential electronic or lipophilic effects at this position. Modification of the hydroxyl group at R2 (Analogue 5.2.2) significantly reduces activity, highlighting its importance, while extending the alkyl chain at R3 (Analogue 5.2.3) improves activity. This type of analysis guides further synthetic efforts towards more potent analogues. adventinformatics.comresearchgate.netnih.gov

Computational Chemistry Applications in this compound SAR

Computational chemistry plays a significant role in modern SAR studies and rational drug design, complementing experimental approaches. oncodesign-services.comnih.govnuchemsciences.com Computational methods can help in understanding the relationship between structure and activity, predicting the properties of new compounds, and guiding the design process. collaborativedrug.comnih.govresearchgate.net

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govwikipedia.orglibretexts.orglongdom.org QSAR models use molecular descriptors, which are numerical representations of physicochemical and structural properties (e.g., lipophilicity, electronic properties, steric bulk), to build statistical models that can predict the activity of new, untested compounds. nih.govwikipedia.orglongdom.org

For this compound and its analogues, QSAR studies would involve calculating various descriptors for each synthesized compound and correlating these descriptors with the experimental biological activity data using statistical methods like multiple linear regression or machine learning algorithms. nih.govwikipedia.orglibretexts.orglongdom.org A hypothetical QSAR equation for this compound analogues might look like:

Activity = c1 * logP + c2 * Steric_Parameter + c3 * Electronic_Parameter + Constant

Where Activity is the predicted biological activity, logP is the partition coefficient (a measure of lipophilicity), Steric_Parameter represents the size or shape of a substituent, Electronic_Parameter reflects the electronic properties of a group, and c1, c2, c3 are coefficients determined by the regression analysis. slideshare.netslideshare.net

QSAR models built for this compound could be used to predict the activity of virtual analogues before their synthesis, allowing researchers to prioritize the most promising compounds for experimental validation. nih.govmedcraveonline.com This significantly reduces the time and cost associated with drug discovery. nih.gov

Ligand-Based and Structure-Based Rational Design of this compound Derivatives

Rational drug design approaches utilize the understanding of molecular interactions to design new compounds with desired properties. nih.gov Two main strategies are employed: Ligand-Based Drug Design (LBDD) and Structure-Based Drug Design (SBDD). jubilantbiosys.comiaanalysis.com

Ligand-Based Drug Design (LBDD) is used when the 3D structure of the biological target is unknown. jubilantbiosys.comiaanalysis.comnih.gov It relies on the knowledge of known active ligands, such as this compound and its analogues, to infer the characteristics of the target binding site and design new compounds. jubilantbiosys.comiaanalysis.comnumberanalytics.com Techniques like pharmacophore modeling (as discussed in 5.1) are central to LBDD. nih.govjubilantbiosys.comnih.gov By analyzing the common features and spatial arrangement of active this compound analogues, a pharmacophore model can be generated and used as a query to search chemical databases for novel compounds that are likely to bind to the same target. slideshare.netdergipark.org.trnih.gov Other LBDD techniques include molecular shape analysis and molecular similarity calculations. jubilantbiosys.com

Structure-Based Drug Design (SBDD) is applied when the 3D structure of the biological target protein is known, typically from techniques like X-ray crystallography or cryo-electron microscopy. iaanalysis.comnih.govdrugdiscoverynews.comlongdom.org SBDD utilizes this structural information to understand how this compound interacts with the target at the atomic level and to design new ligands that bind with higher affinity and specificity. nih.govdrugdiscoverynews.comdomainex.co.uk Molecular docking is a primary SBDD technique, which predicts the preferred binding orientation (pose) of a ligand within the target's binding site and estimates the binding affinity. nih.govlongdom.org Molecular dynamics simulations can further explore the stability of the ligand-target complex and the conformational changes involved in binding. nih.gov

In the context of this compound, if the structure of its target were available, SBDD could involve docking this compound into the binding site to visualize key interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking). longdom.orgdomainex.co.uk Based on these interactions and the shape of the binding site, medicinal chemists could rationally design new this compound derivatives with modifications aimed at optimizing these interactions, filling empty pockets in the binding site, or avoiding unfavorable clashes. nih.govdomainex.co.uk

Both LBDD and SBDD approaches contribute significantly to the rational design of this compound analogues by providing valuable insights into the structural requirements for activity and guiding the synthesis of compounds with improved therapeutic profiles. jubilantbiosys.comiaanalysis.comnih.govsaromics.com

Advanced Analytical and Bioanalytical Methodologies for Novdimal Research

Chromatographic and Spectroscopic Techniques for Novdimal Characterization in Research Samples

Chromatographic and spectroscopic methods are foundational for the characterization and quantification of this compound in various research matrices. These techniques enable the separation of this compound from impurities or matrix components and provide detailed information about its structure and concentration.

High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique for the separation and quantification of small molecules. When coupled with a suitable detector, such as a UV-Visible (UV-Vis) detector, HPLC-UV/Vis can effectively determine the purity of this compound samples and quantify the compound in solution. The UV-Vis spectrum of this compound, based on its chromophoric groups (e.g., aromatic rings, ester, and amide linkages) uni.lu, would exhibit characteristic absorption maxima, allowing for selective detection.

For instance, an HPLC-UV method developed for this compound quality control might involve a C18 reversed-phase column with a gradient elution using acetonitrile (B52724) and water. A hypothetical analysis of a this compound batch could yield the following purity data:

| Sample | Retention Time (min) | Peak Area | Purity (%) |

| This compound Batch A | 8.2 | 1547890 | 98.7 |

| Impurity 1 | 7.5 | 12450 | 0.8 |

| Impurity 2 | 9.1 | 7890 | 0.5 |

Spectroscopic techniques, such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, provide detailed structural information. FTIR can confirm the presence of key functional groups in the this compound molecule, such as C=O stretches from esters and amides, N-H stretches from amides, and C-H stretches from alkyl and aromatic groups. NMR spectroscopy (¹H NMR and ¹³C NMR) is invaluable for elucidating the complete structure of this compound by providing information on the arrangement of atoms and their connectivity. alwsci.com

Ultraviolet-Visible (UV-Vis) spectroscopy is also used to determine the concentration of this compound in solution based on its absorbance at specific wavelengths. nanocomposix.comalirahealth.com By measuring the absorbance of a this compound solution of unknown concentration and comparing it to a calibration curve prepared with standards of known concentrations, the concentration of this compound can be accurately determined. nanocomposix.com

Mass Spectrometry-Based Approaches for this compound and its Metabolites in Preclinical Matrices

Mass spectrometry (MS) is indispensable for the identification and quantification of this compound and its potential metabolites in complex preclinical biological matrices such as plasma, urine, feces, and tissue extracts. alwsci.comhumanitas-research.comnih.govfrontiersin.orgadmescope.com LC-MS and LC-MS/MS (tandem mass spectrometry) are the primary techniques employed in these studies. humanitas-research.comfrontiersin.orgadmescope.com

LC-MS allows for the separation of this compound and its metabolites by liquid chromatography before they enter the mass spectrometer. humanitas-research.comfrontiersin.orgadmescope.com The mass spectrometer then measures the mass-to-charge ratio (m/z) of the ionized molecules, providing information about their molecular weight. nanocomposix.com LC-MS/MS provides additional structural information by fragmenting the parent ions and analyzing the resulting fragment ions. frontiersin.org This fragmentation pattern acts as a unique fingerprint for identifying compounds. frontiersin.org High-resolution mass spectrometry (HRMS) offers high mass accuracy, which is particularly useful for identifying novel or unexpected metabolites. alwsci.comadmescope.com

In preclinical studies, LC-MS/MS methods are developed and validated to quantify this compound in biological samples to support pharmacokinetic studies. humanitas-research.comnih.gov These methods typically involve sample preparation steps such as protein precipitation or liquid-liquid extraction to isolate the analyte(s) from the matrix.

Metabolite identification studies utilize LC-HRMS to detect and characterize this compound metabolites. frontiersin.orgadmescope.com By comparing the m/z values and fragmentation patterns of potential metabolites to that of the parent compound (this compound), researchers can propose structures for the biotransformation products. frontiersin.org For example, a hypothetical metabolite of this compound might show a mass increase corresponding to hydroxylation or a mass decrease corresponding to dealkylation. frontiersin.org

A hypothetical table illustrating the identification of a this compound metabolite (M1) in a preclinical plasma sample using LC-HRMS might look like this:

| Compound | Retention Time (min) | Measured m/z ([M+H]+) | Proposed Formula | Proposed Transformation | Key Fragment Ions (m/z) |

| This compound | 4.5 | 541.3021 | C29H40N4O6 | Parent | 100.1, 176.1, 253.1 |

| Metabolite M1 | 3.9 | 557.2970 | C29H40N4O7 | Hydroxylation | 116.1, 192.1, 269.1 |

This type of analysis helps in understanding the metabolic pathways of this compound in preclinical species, which is crucial for assessing potential species differences and informing subsequent studies. admescope.com

Radiometric and Imaging Techniques for this compound Distribution and Target Engagement Studies

Radiometric and imaging techniques are employed to study the distribution of this compound in tissues and organs and to assess its engagement with target sites.

Radiometric studies often involve the synthesis of radiolabeled this compound, commonly with isotopes like carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H). frontiersin.orggoogle.com A common application is the quantitative whole-body autoradiography (QWBA) technique, which provides visual and quantitative information on the distribution of the radiolabeled compound and its metabolites in tissue sections. Animals are administered the radiolabeled compound, and at various time points, they are euthanized, and thin sections of the whole body are prepared. These sections are then exposed to phosphor screens or photographic film, and the resulting images show the distribution of radioactivity.

A hypothetical mass balance study for ¹⁴C-Novdimal in rats might show the following cumulative excretion data:

| Time Point (h) | Cumulative % Dose in Urine | Cumulative % Dose in Feces | Cumulative % Dose Recovered |

| 24 | 15.2 | 35.8 | 51.0 |

| 48 | 20.1 | 55.3 | 75.4 |

| 72 | 22.5 | 68.9 | 91.4 |

| 96 | 23.1 | 72.5 | 95.6 |

Imaging techniques, such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), can be used if this compound or a derivative can be labeled with a suitable positron- or gamma-emitting isotope. These techniques allow for non-invasive, in vivo imaging of the distribution of the radiolabeled compound over time.

While not explicitly radiometric in the same sense as isotope tracing, techniques like Imaging Mass Spectrometry (IMS) can provide spatial distribution information of this compound and its metabolites within tissue sections. humanitas-research.com IMS measures the mass spectra directly from the tissue surface, creating images that show the location and abundance of specific molecules. humanitas-research.com

Target engagement studies can sometimes utilize imaging techniques if a suitable probe can be developed that binds specifically to the molecular target of this compound. Radioligand binding assays, which are radiometric techniques, can also be used in vitro or ex vivo to quantify the binding of this compound to its target receptor or enzyme in tissue samples.

These advanced analytical and bioanalytical methodologies collectively provide a comprehensive understanding of this compound's chemical identity, purity, metabolic fate, and distribution in biological systems, which is essential for its research and potential further development.

Theoretical Considerations and Future Research Directions for Novdimal

Hypothesized Novel Biological Activities and Untapped Target Potential for Novdimal

Given the complex molecular structure of this compound (C29H40N4O6), theoretical analysis suggests a range of potential interactions with biological systems. The presence of multiple functional groups, including ester linkages, amide bonds, and tertiary amines, could facilitate binding to various biological targets, such as enzymes, receptors, or nucleic acids. uni.lu Without empirical data, specific biological activities remain speculative, but potential areas of investigation could be guided by cheminformatics approaches, such as similarity searches against databases of known bioactive compounds or prediction of activity based on structural features.

Hypothesized biological activities could span diverse areas, including modulation of enzymatic pathways, interaction with neurotransmitter receptors, or interference with protein-protein interactions. The untapped target potential for this compound is vast precisely because it has not been previously characterized. Future research could employ high-throughput screening methods against a wide array of biological targets to identify specific binding partners or functional effects. nih.gov This could reveal novel mechanisms of action or interactions with previously unexploited biological pathways. For instance, compounds with diverse structures are continuously being evaluated for various biological activities, including antimicrobial, antioxidant, and neuroprotective effects. nih.govmdpi.com Exploring this compound's potential in these or other areas would require systematic in vitro and in vivo studies.

Development of Advanced Research Tools and Probes Derived from this compound

The structural complexity of this compound also presents opportunities for its utilization or modification to develop advanced research tools and chemical probes. Chemical probes are selective, well-characterized small molecules used to perturb biological systems and elucidate protein function. chemicalprobes.orgeubopen.org If this compound exhibits specific and potent interactions with a particular biological target, it could serve as a starting point for developing a chemical probe for that target.

The development process would likely involve structural modifications of this compound to enhance selectivity, potency, and desired pharmacokinetic properties. mdpi.com Techniques such as structure-activity relationship (SAR) studies, guided by theoretical modeling and experimental validation, would be crucial. mdpi.com Furthermore, this compound or its derivatives could be functionalized with tags, such as fluorescent labels or affinity handles, to create tools for imaging, pull-down assays, or activity-based protein profiling. mdpi.comnih.gov These probes could then be invaluable for studying the localization, activity, and interaction partners of the target protein in complex biological environments. The field of chemical biology heavily relies on such tools to understand biological processes at a molecular level. mdpi.comfrontiersin.org

Interdisciplinary Research Opportunities Involving this compound (e.g., chemical biology, materials science, nanotechnology)

The investigation of a novel compound like this compound inherently lends itself to interdisciplinary collaboration.

Chemical Biology: As discussed, chemical biology is a primary field for exploring this compound's interactions with biological systems, identifying targets, and developing probes. mdpi.comfrontiersin.org This involves synthesizing this compound and its analogs, designing and conducting biological assays, and using chemical tools to manipulate and study biological processes.

Materials Science: The molecular structure and properties of this compound might be relevant to materials science. For example, its potential self-assembly properties, interactions with surfaces, or incorporation into novel materials could be explored. keronite.comquora.comalliedacademies.orguio.no Theoretical studies could predict how this compound molecules might behave in different material matrices or at interfaces. Research in this area could lead to the development of new functional materials with tailored properties.

Nanotechnology: Given the nanoscale dimensions relevant to molecular interactions, this compound could find applications in nanotechnology. keronite.comquora.comalliedacademies.orgntnu.edu This might involve using this compound in the construction of nanomaterials, its application in drug delivery systems (though dosage is excluded), or its integration into nanoscale devices. keronite.comntnu.edu For instance, this compound's interaction with biological membranes or other cellular components could be studied at the nanoscale. keronite.com

Interdisciplinary research involving this compound would require expertise spanning organic chemistry for synthesis, biochemistry and molecular biology for target identification and validation, biophysics for studying interactions, and materials science or nanotechnology for exploring material properties and applications. uio.nontnu.edufrontiersin.org

Current Challenges and Emerging Opportunities in this compound Research

The primary challenge in initiating research on this compound is the current lack of any published data. uni.lu This means that researchers must start from the foundational steps of synthesis, characterization, and initial screening without the benefit of prior findings.

Current Challenges:

Synthesis: Developing efficient and scalable synthetic routes to this compound and its potential derivatives is a prerequisite for any research.

Characterization: Thorough spectroscopic and analytical characterization is essential to confirm the identity and purity of synthesized this compound.

Lack of Prior Knowledge: Without existing data, identifying potential biological activities or relevant applications requires broad, unbiased screening or computationally intensive predictive approaches.

Emerging Opportunities:

Discovery of Novel Biology: The uncharacterized nature of this compound offers a significant opportunity to discover entirely new biological interactions or pathways that have not been previously modulated by known compounds.

Development of Unique Tools: If this compound exhibits interesting properties, it could lead to the development of novel chemical probes or materials with unique capabilities.

Establishing a New Research Area: Research into this compound could potentially establish a new area of investigation, attracting further scientific interest and funding.

Leveraging Advancements in Screening and Computational Methods: Modern high-throughput screening technologies and advanced computational modeling techniques are well-suited to tackle the challenge of characterizing novel compounds like this compound efficiently. nih.govmdpi.com

Initiating research on this compound represents a venture into the unknown, with the inherent challenges of pioneering work but also the potential for significant and unexpected discoveries.

Q & A

How can researchers design experiments to determine the optimal synthesis conditions for Novdimal?

Methodological Answer:

To optimize synthesis conditions, employ a factorial design of experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst concentration, reaction time) while controlling confounding variables. Use replication to validate reproducibility and statistical tools like ANOVA to identify significant factors . Include validation steps such as NMR spectroscopy (for purity) and mass spectrometry (for molecular confirmation) to ensure product integrity. For complex reactions, integrate computational models (e.g., DFT calculations) to predict intermediate stability and reaction pathways .

What strategies resolve contradictions in reported thermodynamic properties of this compound across studies?

Methodological Answer:

Conduct a meta-analysis of existing datasets, prioritizing studies that adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles . Evaluate experimental conditions (e.g., solvent polarity, measurement techniques) that may contribute to discrepancies. Use sensitivity analysis to assess the impact of methodological variations. For unresolved conflicts, replicate key experiments under standardized conditions, ensuring raw data and metadata are openly shared for peer validation .

Which analytical techniques are validated for characterizing this compound’s structural and functional properties?

Methodological Answer:

Benchmark analytical workflows against established standards:

- Purity : High-performance liquid chromatography (HPLC) with UV-Vis detection, calibrated using certified reference materials.

- Structural Confirmation : X-ray crystallography or 2D NMR (COSY, HSQC) for unambiguous assignment .

- Thermal Stability : Differential scanning calorimetry (DSC) with controlled heating rates.

Cross-validate results with collaborative inter-laboratory studies to ensure methodological robustness .

How can computational models be integrated with experimental data to predict this compound’s reactivity?

Methodological Answer:

Adopt a hybrid workflow:

Generate experimental kinetic data under controlled conditions.

Train machine learning models (e.g., Gaussian processes) on kinetic parameters and solvent effects.

Validate predictions via iterative experimentation, adjusting hyperparameters to minimize error margins.

Use platforms like NWChem or ORCA for quantum mechanical calculations, ensuring compatibility with experimental data formats (e.g., .cif for crystallography) .

What frameworks ensure robust data management and reproducibility in this compound research?

Methodological Answer:

Implement a FAIR-compliant data management plan (DMP) with:

- Metadata Standards : Use ISA-Tab for experimental metadata and CIF for crystallographic data.

- Repositories : Deposit datasets in discipline-specific repositories (e.g., Chemotion, Zenodo) with persistent identifiers (DOIs).

- Quality Control : Pre-register protocols on platforms like Protocols.io and include raw data in supplemental materials for peer review .

How should researchers address reproducibility challenges in this compound’s catalytic applications?

Methodological Answer:

- Standardization : Publish detailed catalytic cycles, including turnover numbers (TON) and reaction conditions (e.g., pH, solvent).

- Collaborative Validation : Engage in multi-institutional studies to test protocols across different lab environments.

- Data Transparency : Share failure data and “negative results” to highlight boundary conditions and reduce publication bias .

What methodologies validate the environmental stability of this compound-derived materials?

Methodological Answer:

Design accelerated aging studies under controlled environmental stressors (UV exposure, humidity). Use:

- Spectroscopic Monitoring : FTIR or Raman spectroscopy to track degradation products.

- Computational Lifespan Modeling : Apply density functional theory (DFT) to predict bond dissociation energies under stress.

Correlate experimental and computational results to establish predictive degradation models .

How can researchers identify and mitigate biases in this compound’s bioactivity assays?

Methodological Answer:

- Blinding : Use double-blinded protocols for assay readouts to minimize observer bias.

- Control Groups : Include positive/negative controls (e.g., known inhibitors) in each assay batch.

- Statistical Correction : Apply false discovery rate (FDR) adjustments for high-throughput screening data.

Publish full assay conditions, including cell line provenance and reagent lot numbers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。